Isoxazole Positional Isomerism Drives 30-Fold Difference in Antibacterial Potency Against Bacillus spp.
The isoxazol-5-yl-containing benzamide series (Series B), to which 2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide structurally belongs, exhibits substantially stronger antibacterial activity than the isoxazol-3-yl series (Series A). The lead compound B14 (isoxazol-5-yl) achieved an MIC of 0.015 μg/mL against Bacillus subtilis and Bacillus pumilus, representing a ~30-fold improvement over the benchmark FtsZ inhibitor PC190723 and a marked enhancement relative to the corresponding isoxazol-3-yl analogs, which displayed significantly weaker activity [1]. This demonstrates that the 5-yl connectivity is a critical determinant of target engagement.
| Evidence Dimension | In vitro antibacterial activity (MIC) against Bacillus subtilis and Bacillus pumilus |
|---|---|
| Target Compound Data | No direct MIC data for the exact compound; however, the compound belongs to the isoxazol-5-yl-3-benzamide series (Series B) that produced lead B14 with MIC = 0.015 μg/mL |
| Comparator Or Baseline | PC190723 (reference FtsZ inhibitor); isoxazol-3-yl-5-benzamide analogs (Series A) |
| Quantified Difference | ~30-fold lower MIC for Series B lead B14 vs. PC190723; isoxazol-5-yl series markedly more potent than isoxazol-3-yl series |
| Conditions | Broth microdilution assay per CLSI guidelines; bacterial strains: Bacillus subtilis, Bacillus pumilus |
Why This Matters
Isoxazole ring connectivity (5-yl vs. 3-yl) is a non-trivial structural feature that can alter antibacterial potency by an order of magnitude or more, making the 5-yl-bearing architecture a critical selection criterion for FtsZ-targeted drug discovery.
- [1] Bi F, Song D, Zhang N, Liu Z, Gu X, Hu C, et al. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur J Med Chem. 2018 Nov 5;159:90-103. PMID: 30268826. View Source
